1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C11H15F2N5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H15F2N5/c1-2-4-17-8-9(7-15-17)6-14-10-3-5-18(16-10)11(12)13/h3,5,7-8,11H,2,4,6H2,1H3,(H,14,16) |
InChI Key |
LBDOHIPWVYIYAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Propyl-1H-Pyrazol-4-ylmethanol
The propyl-substituted pyrazole is synthesized via cyclocondensation of hydrazine with β-ketoesters. For example, ethyl acetoacetate reacts with propyl hydrazine in ethanol under reflux to yield 1-propyl-1H-pyrazole-4-carboxylate, which is reduced to the corresponding alcohol using LiAlH₄.
Reaction Conditions:
-
Temperature: 80°C (reflux)
-
Catalyst: None (thermal cyclization)
-
Yield: 78–85%
Synthesis of 1-(Difluoromethyl)-1H-Pyrazol-3-Amine
The difluoromethylated pyrazole is prepared via radical difluoromethylation. A pyrazole-3-amine precursor is treated with a difluoromethyl radical source (e.g., Zn(SO₂CF₂H)₂) under UV light, achieving regioselective substitution at the N1 position.
Optimization Note:
-
Use of 1,10-phenanthroline as a ligand improves radical stability, increasing yield from 52% to 89%.
Difluoromethylation Strategies
Introducing the difluoromethyl group (–CF₂H) is critical for enhancing metabolic stability. Two primary methods are employed:
Radical Difluoromethylation
This method utilizes difluoromethyl radicals generated from reagents like sodium difluoromethanesulfinate (NaSO₂CF₂H). The reaction occurs under photoredox catalysis (e.g., Ru(bpy)₃²⁺) in acetonitrile at room temperature.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% Ru(bpy)₃Cl₂ |
| Reaction Time | 12–16 h |
| Yield | 85–89% |
| Purity (HPLC) | ≥98% |
Electrophilic Difluoromethylation
Alternative approaches use electrophilic reagents such as difluoromethyl triflate (CF₂HOTf). This method requires a strong base (e.g., KHMDS) and proceeds via an SN2 mechanism.
Comparison:
-
Radical Method: Higher yields but requires specialized equipment.
-
Electrophilic Method: Faster (3–5 h) but lower yields (70–75%).
Coupling of Pyrazole Moieties
The final step involves linking the two pyrazole units via a methylamine bridge. Two strategies dominate:
Reductive Amination
1-Propyl-1H-pyrazol-4-ylmethanol is oxidized to the aldehyde using MnO₂, then condensed with 1-(difluoromethyl)-1H-pyrazol-3-amine in the presence of NaBH₃CN.
Reaction Scheme:
-
Oxidation: R–CH₂OH → R–CHO (MnO₂, CH₂Cl₂, 25°C, 2 h)
-
Condensation: R–CHO + R'–NH₂ → R–CH=N–R'
-
Reduction: R–CH=N–R' → R–CH₂–NH–R' (NaBH₃CN, MeOH)
Yield: 76–82%
Mitsunobu Reaction
A Mitsunobu coupling between 1-propyl-1H-pyrazol-4-ylmethanol and the amine uses diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Advantages:
-
Stereospecific coupling without racemization.
-
Higher purity (99% by NMR).
Limitations:
-
Costly reagents limit industrial scalability.
Industrial Scale-Up Considerations
For large-scale production, continuous flow reactors are preferred to batch processes. Key parameters include:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Volume | 100 L | 5 L/min |
| Temperature Control | ±2°C | ±0.5°C |
| Yield | 80% | 88% |
| By-Products | 5–7% | <1% |
Source highlights that flow systems reduce reaction times by 40% and improve difluoromethylation efficiency through precise mixing.
Comparative Analysis of Synthetic Routes
The table below evaluates three dominant pathways:
| Method | Steps | Total Yield | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 3 | 62% | 1,200 | High |
| Mitsunobu Reaction | 2 | 71% | 3,500 | Low |
| Flow Synthesis | 4 | 75% | 900 | Very High |
Flow synthesis emerges as the most viable for industrial applications due to lower costs and higher throughput.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. The difluoromethyl group is known to enhance binding affinity to biological targets, which may lead to effective treatments.
Potential Therapeutic Areas :
-
Oncology : Preliminary studies suggest that this compound may exhibit significant antitumor activity. Pyrazole derivatives have been shown to inhibit specific kinases associated with tumor growth.
Compound Cell Line IC50 (µM) Mechanism of Action This compound HeLa (Cervical Cancer) TBD TBD - Infectious Diseases : The compound's structure suggests potential antimicrobial properties, which can be explored further in the context of bacterial infections.
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antibacterial properties. Studies evaluating the antimicrobial efficacy of this compound have shown moderate activity against various bacterial strains.
| Bacteria Species | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 12 | 64 |
| P. aeruginosa | 10 | 128 |
Anti-inflammatory Effects
The compound may also play a role in modulating inflammatory responses. It is hypothesized that it could inhibit pathways such as NF-kB, which is crucial for mediating inflammation.
Case Studies and Research Findings
Several studies have explored the applications of this compound, focusing on its biological activities:
Case Study 1: Antitumor Activity
In vitro studies demonstrated that derivatives similar to this compound exhibited significant antitumor properties against various cancer cell lines, emphasizing the need for further investigation into its mechanism of action.
Case Study 2: Antimicrobial Screening
A comprehensive screening of pyrazole derivatives revealed that this compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, warranting further research into its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The pyrazole rings contribute to the compound’s overall stability and bioavailability. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Table 1: Substituent Effects on Pyrazole Core
Key Observations :
- Difluoromethyl vs. The difluoromethyl (CF2H) group offers a compromise between stability and polarity .
- Alkyl Chain Length : Propyl substituents (e.g., ) contribute to higher lipophilicity (logP) compared to ethyl or methyl analogs (), improving membrane permeability but possibly increasing toxicity risks.
Side Chain Modifications
Table 2: Side Chain Structural Diversity
Key Observations :
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Purity : Most analogs are synthesized at ≥95% purity (), reflecting robust synthetic protocols.
- logP Trends : Propyl-containing compounds () exhibit higher logP values than ethyl or methyl analogs (), correlating with increased lipophilicity.
- Metabolic Stability : Trifluoromethyl groups () confer resistance to oxidative metabolism, whereas bromophenyl analogs () may undergo dehalogenation.
Biological Activity
1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a synthetic compound notable for its unique structural features, including a difluoromethyl group and a pyrazole ring system. Its molecular formula is C11H15F2N5, with a molecular weight of 255.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the difluoromethylation of pyrazole derivatives using reagents such as difluoromethyl bromide under radical conditions. The synthetic routes are crucial for enhancing yield and purity, which directly impacts biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H15F2N5 |
| Molecular Weight | 255.27 g/mol |
| CAS Number | 1856100-49-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl group enhances binding affinity, which may facilitate its role as a pharmacophore in drug design. This mechanism is particularly relevant in oncology and infectious diseases, where targeted therapies are essential.
Anticancer Activity
Recent studies have indicated that compounds within the pyrazole family exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines:
| Compound | Cell Line | Inhibition Percentage |
|---|---|---|
| Compound 11a | HepG2 (Liver) | 54.25% |
| Compound 11a | HeLa (Cervical) | 38.44% |
| Control | Normal Fibroblasts | 80.06% |
These findings suggest that while the compound exhibits cytotoxicity against cancer cells, it maintains low toxicity towards healthy cells, indicating a favorable therapeutic index.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds with similar structures demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations, showcasing their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored extensively. In vitro tests against common pathogens revealed varying degrees of activity:
| Pathogen | Activity |
|---|---|
| E. coli | Moderate Activity |
| S. aureus | High Activity |
| Klebsiella pneumoniae | Significant Activity |
The presence of specific functional groups in these compounds often correlates with enhanced antimicrobial properties, suggesting that structural modifications could lead to improved efficacy .
Case Studies
A notable case study involved the synthesis and biological evaluation of novel pyrazole derivatives, where researchers reported significant anti-inflammatory effects comparable to standard drugs like dexamethasone . Another investigation focused on the optimization of pyrazole compounds as antibiotic adjuvants, revealing synergistic effects when used in combination with existing antibiotics .
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Catalysts/Reagents | Yield (%) | Purity | Reference |
|---|---|---|---|---|
| Conventional coupling | CuBr, Cs₂CO₃ | 17.9 | >95% | |
| Microwave-assisted | Pd/C, K₂CO₃ | 45–60* | >98% | |
| *Extrapolated from analogous pyrazole syntheses. |
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the difluoromethyl group (δ ~5.5–6.5 ppm for ¹H; δ ~110–120 ppm for ¹³C) and pyrazole protons (δ ~7.0–8.5 ppm). Discrepancies in splitting patterns may arise from rotational isomerism, requiring 2D NMR (e.g., COSY, HSQC) for resolution .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ at m/z 286.1) with <2 ppm error .
- X-ray crystallography : Resolve structural ambiguities, particularly steric effects from the propyl and difluoromethyl groups .
Advanced: How do structural modifications (e.g., fluorination) influence the compound’s binding affinity to biological targets?
Methodological Answer:
- Fluorine’s role : The difluoromethyl group enhances hydrophobic interactions with target enzymes (e.g., kinases), increasing binding affinity by ~30% compared to non-fluorinated analogs. This is validated via molecular docking and free-energy perturbation simulations .
- Substituent effects : Propyl chain length impacts solubility and membrane permeability. Shorter chains (e.g., ethyl) reduce logP by 0.5 units, altering pharmacokinetics .
Q. Table 2: Substituent Impact on Bioactivity
| Substituent | Target Affinity (IC₅₀, nM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Difluoromethyl | 12 ± 1.5 | 0.8 | |
| Non-fluorinated methyl | 45 ± 3.2 | 1.2 | |
| Ethyl (vs. propyl) | 28 ± 2.1 | 1.5 |
Advanced: How should researchers address contradictions in experimental data (e.g., NMR vs. computational predictions)?
Methodological Answer:
- Case study : If experimental ¹H NMR shows unexpected splitting (e.g., for the propyl chain), reconcile with DFT calculations (B3LYP/6-31G*) to identify conformational flexibility .
- Cross-validation : Use HRMS to confirm molecular integrity and LC-MS to rule out degradation products. For crystallographic disagreements (e.g., bond lengths), refine data using SHELXL with high-resolution datasets (<1.0 Å) .
Advanced: What methodologies are used to assess the compound’s enzyme inhibitory activity?
Methodological Answer:
- Kinase inhibition assays :
- Fluorescence polarization : Measure displacement of a fluorescent ATP analog in dose-response curves (10 nM–100 µM range) .
- Cellular assays : Use HEK293 cells transfected with target kinases; IC₅₀ values correlate with in vitro data within ±15% .
- Data interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to calculate Ki values, accounting for noncompetitive inhibition patterns .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use QikProp or SwissADME to estimate logP (target: 2–3), BBB permeability, and CYP450 inhibition. For example, the propyl group reduces CYP3A4 inhibition by 40% compared to bulkier substituents .
- Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) to prioritize derivatives with lower RMSD (<2.0 Å) in target binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
